molecular formula C9H13N3O B13134672 2-Amino-4,5-dimethylbenzohydrazide CAS No. 26908-41-8

2-Amino-4,5-dimethylbenzohydrazide

Cat. No.: B13134672
CAS No.: 26908-41-8
M. Wt: 179.22 g/mol
InChI Key: RHWFMNOTVYYZOI-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzohydrazide (CAS 26908-41-8) is an organic compound with the molecular formula C 9 H 13 N 3 O and a molecular weight of 179.22 g/mol. This benzohydrazide derivative features both amino and hydrazide functional groups, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research . Benzohydrazide derivatives are of significant scientific interest due to their wide range of potential biological activities. Research on analogous compounds has demonstrated promising antiglycation activity , which is relevant for investigating inhibitors of Advanced Glycation End products (AGEs) associated with diabetic complications . Furthermore, related hydrazide derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . The presence of the 2-amino substituent on the benzohydrazide scaffold is a key structural feature that can contribute to these bioactive profiles, often acting as a pharmacophore or a point for further chemical modification . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

26908-41-8

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4,5-dimethylbenzohydrazide

InChI

InChI=1S/C9H13N3O/c1-5-3-7(9(13)12-11)8(10)4-6(5)2/h3-4H,10-11H2,1-2H3,(H,12,13)

InChI Key

RHWFMNOTVYYZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)NN

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common precursor is 2-amino-3-methylbenzoic acid, which can be converted to methyl esters or benzamides.

  • For example, methyl 3-methyl-2-nitrobenzoate can be prepared and then converted to the corresponding amide by reaction with methylamine in a lower alcohol solvent at 40–70 °C for 2–10 hours, yielding 3-methyl-2-nitrobenzamide.

Reduction and Amination

  • The nitro group is reduced to an amino group using iron powder and acid in aqueous medium, yielding 3-methyl-2-aminobenzamide.

Hydrazide Formation

  • The benzamide intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative. This step typically occurs under reflux in ethanol or another suitable solvent.

Halogenation or Further Functionalization (Optional)

  • For halogenated analogs, electrophilic aromatic substitution using N-halosuccinimides (NCS, NBS, NIS) can be employed to introduce halogen atoms at specific positions.

One-Pot Synthetic Route

A more efficient method reported for related compounds involves a one-pot synthesis starting from 2-amino-3-methylbenzoic acid:

  • Step 1: Cyclization with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.
  • Step 2: Aminolysis with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide.
  • Step 3: Electrophilic aromatic substitution with N-chlorosuccinimide (or analogous reagents) to obtain halogenated derivatives.

This method avoids intermediate purification, offers mild conditions, shorter reaction times, and higher yields (87–94%), which is significantly better than traditional multi-step routes.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Ester aminolysis Methylamine in lower alcohol 40–70 2–10 High Molar ratio ester:amine = 1:1–5
Nitro reduction Fe powder + acid in water Reflux 1–3 High Efficient conversion to amine
Hydrazide formation Hydrazine hydrate in ethanol or suitable solvent Reflux 2–6 Moderate Forms benzohydrazide
Electrophilic halogenation NCS, NBS, or NIS in organic solvent RT to mild heat 1–2 87–94 One-pot method; no intermediate isolation needed

Analytical and Practical Considerations

  • Purification: Crystallization from water or ethanol is effective for isolating pure products, especially in one-pot methods.
  • Environmental and Cost Factors: The one-pot synthesis reduces solvent use and waste, aligning with green chemistry principles.
  • Regioselectivity: Electrophilic substitution is directed by amino and methyl groups; careful control of reaction conditions ensures substitution at desired positions.
  • Yield Optimization: Using excess methylamine and controlling temperature/time improves intermediate conversion rates.

Summary of Key Research Findings

  • The one-pot synthesis from 2-amino-3-methylbenzoic acid to 2-amino-5-halogenated-N,3-dimethylbenzamides demonstrates superior yield and operational simplicity compared to traditional stepwise methods.
  • Reduction of nitro intermediates with iron powder is a cost-effective and high-yielding method to introduce amino groups on the aromatic ring.
  • Hydrazide formation typically requires hydrazine hydrate under reflux conditions and is a critical step to obtain the target benzohydrazide structure.
  • Electrophilic aromatic substitution using N-halosuccinimides allows for selective halogenation, which can be adapted for methyl-substituted benzohydrazides.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4,5-dimethylbenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Benzohydrazide Derivatives

  • 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide: Incorporates an oxadiazole ring and methoxy group, enhancing π-π stacking and hydrogen-bonding interactions. This modification correlates with improved antimicrobial and anticancer activity compared to 2-amino-4,5-dimethylbenzohydrazide .

Pyrimidine and Pyridine Derivatives

  • 5-Fluoro-2-amino-4,6-dichloropyrimidine: Exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM) due to electron-withdrawing chloro and fluoro substituents, which enhance electrophilicity and target binding .
  • 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac via hydrogen bonding, contrasting with 2-aminopyridine, which forms salts. The dimethyl groups reduce nitrogen charge density (-287 kJ/mol), favoring co-crystal over salt formation .

Thiophene-Based Analogues

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in pyrimidines by increasing electrophilicity .
  • Electron-donating groups (e.g., CH₃, OCH₃) improve solubility and co-crystal stability via steric and electronic modulation .

Physicochemical and Material Properties

Co-Crystal vs. Salt Formation

  • This compound: Likely forms co-crystals due to moderate nitrogen charge density (-287 kJ/mol, similar to 2-amino-4,6-dimethylpyrimidine), favoring hydrogen bonds over proton transfer .
  • 2-Aminopyridine: Forms salts with diclofenac (carboxylate IR peak <1675 cm⁻¹), whereas this compound would align with co-crystal behavior (peak >1675 cm⁻¹) .

Solubility and Reactivity

  • Thiophene-based analogues (e.g., 2-amino-4,5-dimethyl-thiophene-3-carbohydrazide) exhibit higher molar absorptivity due to conjugated π-systems .

Biological Activity

2-Amino-4,5-dimethylbenzohydrazide (CAS Number: 26908-41-8) is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlighting its antioxidant properties, potential therapeutic applications, and toxicity profile.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound showed a dose-dependent effect in various assays measuring radical scavenging activity, such as DPPH and ABTS assays.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different bacterial strains.

3. Anticancer Potential

Preliminary studies have indicated that this compound may have anticancer properties. It has been tested in several cancer cell lines, including breast and colon cancer cells, where it exhibited cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Toxicity Profile

While the biological activities of this compound are promising, its toxicity must also be considered. Toxicological assessments indicate that the compound can induce genotoxic effects in certain conditions. For example, studies using bacterial models (e.g., Salmonella typhimurium) revealed mutagenic potential under specific metabolic activation conditions .

Research Findings Summary Table

Study Activity Methodology Key Findings
AntioxidantDPPH/ABTS assaysSignificant radical scavenging activity
AntimicrobialMIC determinationEffective against Gram-positive/negative bacteria
AnticancerCell viability assaysInduces apoptosis in cancer cell lines
GenotoxicityAmes testInduces mutations under metabolic activation

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to control groups.
  • Case Study 2 : An investigation into its antimicrobial efficacy found that formulations containing this compound significantly reduced bacterial load in infected animal models.

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